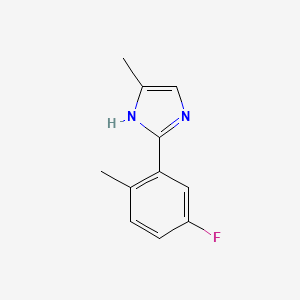
2-(2,4-Dichlorophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenyl)imidazole-5-carboxylic acid.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and other diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 2,4-dichlorophenyl group enhances its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: An antifungal agent with a similar imidazole structure.
Clotrimazole: Another antifungal agent with a related imidazole core.
Miconazole: An imidazole derivative used for its antifungal properties.
Uniqueness
2-(2,4-Dichlorophenyl)imidazole-5-methanol is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C10H8Cl2N2O |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
BCFRVXOXDAOTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


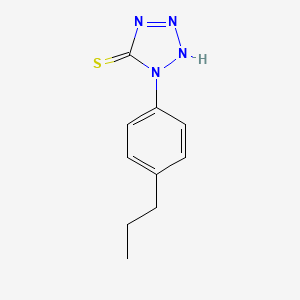
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
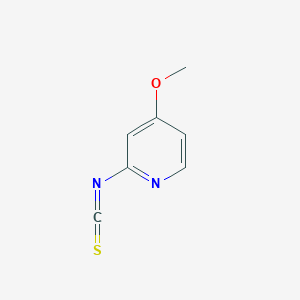
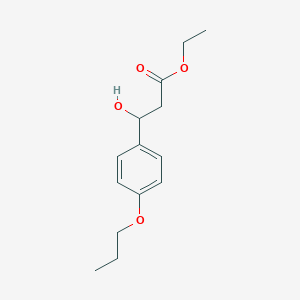
![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
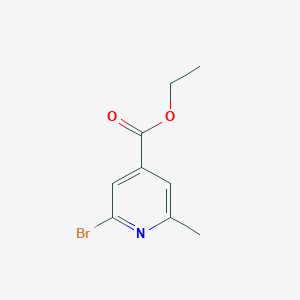
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)

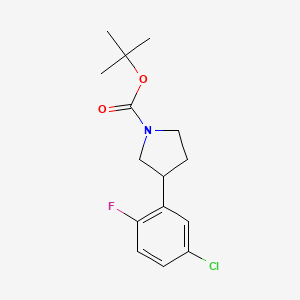
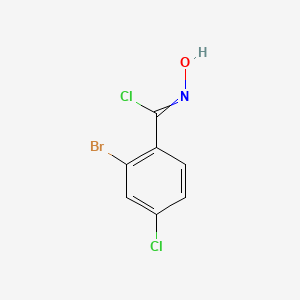
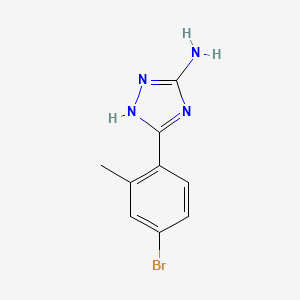
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
